molecular formula C16H21NO4 B6147753 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid CAS No. 1203686-70-7

4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid

Cat. No. B6147753
CAS RN: 1203686-70-7
M. Wt: 291.3
InChI Key:
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Description

The compound “4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid” is a structurally similar compound . It has a molecular formula of C17H23NO4 and an average mass of 305.369 Da . Another related compound is “1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid” with a CAS RN: 84358-13-4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid” include a density of 1.2±0.1 g/cm3, boiling point of 448.0±45.0 °C at 760 mmHg, and a flash point of 224.7±28.7 °C .

Mechanism of Action

The mechanism of action of 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid is based on its ability to react with other molecules and form covalent bonds. In the synthesis of pharmaceuticals and other organic compounds, this compound acts as a catalyst, allowing the reaction of two or more molecules to take place. Additionally, this compound can act as a ligand, forming complexes with transition metal ions.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of various organic compounds, which may have biochemical and physiological effects. Additionally, this compound may have indirect effects on biochemical and physiological processes, depending on the specific compounds it is used to synthesize.

Advantages and Limitations for Lab Experiments

The main advantage of 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid for lab experiments is its low cost and availability. Additionally, this compound is easy to use and does not require complex equipment or techniques. However, this compound can be toxic and should be handled with care. Furthermore, this compound is not very stable and may decompose over time, so it should be stored in a cool, dry place.

Future Directions

There are many potential future directions for 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid. It could be used in the synthesis of new pharmaceuticals or other organic compounds. Additionally, it could be used in the synthesis of small molecules and peptides, as well as in the synthesis of catalysts for organic reactions. Furthermore, it could be used as a ligand for transition metal complexes, or as a reagent for the synthesis of various organic compounds. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid can be synthesized by a three-step reaction. The first step involves the reaction of t-butyl alcohol and phosgene to produce tert-butyl chloroformate. The second step involves the reaction of tert-butyl chloroformate with ethyl azetidin-3-ylmethylcarbamate to produce this compound. The third step involves the reaction of this compound with sodium hydroxide to produce the desired product.

Scientific Research Applications

4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid is widely used in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of small molecules and peptides, as well as in the synthesis of various organic compounds that are used in drug discovery. Additionally, this compound is used as a catalyst in organic reactions, as a reagent for the synthesis of various organic compounds, and as a ligand for certain transition metal complexes.

Safety and Hazards

The safety and hazards of “1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid” include skin irritation (H315) and serious eye irritation (H319) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid involves the protection of the azetidine ring, followed by the alkylation of the protected azetidine with a benzyl halide. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "3-azetidinone", "tert-butyl chloroformate", "benzyl halide", "sodium hydride", "benzoic acid" ], "Reaction": [ { "Step 1": "3-azetidinone is treated with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected azetidine intermediate." }, { "Step 2": "The Boc-protected azetidine intermediate is then reacted with a benzyl halide in the presence of sodium hydride to form the benzylated azetidine intermediate." }, { "Step 3": "The benzylated azetidine intermediate is then deprotected by treatment with acid to yield the final product, 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid." } ] }

CAS RN

1203686-70-7

Molecular Formula

C16H21NO4

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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